Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate

Catalog No.
S3095627
CAS No.
349125-08-2
M.F
C9H9ClN2O3
M. Wt
228.63
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate

CAS Number

349125-08-2

Product Name

Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate

IUPAC Name

ethyl 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate

Molecular Formula

C9H9ClN2O3

Molecular Weight

228.63

InChI

InChI=1S/C9H9ClN2O3/c1-2-15-9(14)8(13)12-7-4-3-6(10)5-11-7/h3-5H,2H2,1H3,(H,11,12,13)

InChI Key

LSQWUGYWDZRKNW-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)NC1=NC=C(C=C1)Cl

Solubility

not available

Chemical Identity

Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate is an organic molecule containing chlorine, carbon, hydrogen, nitrogen, and oxygen atoms. Its structure can be found in various databases such as PubChem [].

Scientific Research Applications

  • Organic synthesis: The molecule contains functional groups like carboxylic acid esters and amine groups, which are commonly used building blocks in organic synthesis. Research might explore using Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate as a starting material for more complex molecules.
  • Medicinal chemistry: The presence of a nitrogen-containing heterocycle (pyridine) raises potential interest in medicinal chemistry. Researchers might explore this molecule's properties and possible applications in drug discovery.

Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate is a chemical compound with the molecular formula C9H10ClN2O3 and a molecular weight of 265.09 g/mol. It is often encountered in its hydrochloride form, which is more soluble in water. The compound features a pyridine ring substituted with a chlorine atom, contributing to its unique reactivity and biological properties. Its structure allows for various functionalization, making it a versatile intermediate in organic synthesis and medicinal chemistry .

  • Nucleophilic Substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles, leading to the formation of various derivatives.
  • Condensation Reactions: The compound can undergo condensation with amines or alcohols to form more complex structures.
  • Hydrolysis: In aqueous environments, it can hydrolyze to yield ethyl 2-amino-2-oxoacetate and 5-chloropyridine derivatives.
  • Cyclization Reactions: It can also participate in cyclization reactions, forming heterocyclic compounds that may exhibit enhanced biological activity.

Research indicates that derivatives of Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate exhibit notable biological activities:

  • Anticancer Potential: Some derivatives have shown significant effects on cancer cell proliferation, particularly against L1210 cells and P388 leukemia models.
  • Antimicrobial Properties: Studies have reported low antibacterial and antitumor activities, suggesting potential applications in developing new antimicrobial agents.
  • Enzyme Inhibition: Certain derivatives have been evaluated for their ability to inhibit enzymes such as glucosidase, indicating possible therapeutic applications.

The synthesis of Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate typically involves:

  • Starting Materials: The synthesis often begins with commercially available 5-chloropyridine and ethyl oxoacetate.
  • Reagents: Common reagents include bases such as sodium hydride or potassium carbonate to facilitate nucleophilic substitution.
  • Reaction Conditions: The reaction is generally carried out under reflux conditions in polar solvents like dimethylformamide or dimethyl sulfoxide.
  • Purification: Post-reaction, the product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity .

Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate has several applications:

  • Medicinal Chemistry: It serves as an intermediate for synthesizing various bioactive compounds, particularly those targeting cancer and infectious diseases.
  • Chemical Research: The compound is utilized in chemoselective synthesis processes for creating diverse chemical structures.
  • Polymorphism Studies: Understanding its polymorphic forms aids in optimizing drug formulations and enhancing bioavailability.

Interaction studies involving Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate focus on:

  • Drug-Receptor Interactions: Investigating how its derivatives interact with specific biological targets can reveal mechanisms of action and therapeutic potential.
  • Synergistic Effects: Combining this compound with other agents may enhance efficacy against resistant strains of pathogens or cancer cells.
  • Pharmacokinetic Profiles: Studies assess its absorption, distribution, metabolism, and excretion characteristics to inform dosing regimens for therapeutic use.

Several compounds share structural similarities with Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate, highlighting its uniqueness:

Compound NameCAS NumberSimilarity IndexKey Features
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate212322-56-00.55Contains a benzamide moiety; potential anticancer activity
(S)-Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate hydrochloride1810074-86-20.54Features a propanoate side chain; studied for neuroprotective effects
Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride1956319-58-60.50Similar amino acid structure; explored for metabolic disorders

Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate stands out due to its specific pyridine substitution pattern and resulting reactivity profile, making it a valuable compound in both synthetic chemistry and pharmacology.

The exploration of oxoacetate derivatives in heterocyclic chemistry dates to the mid-20th century, with seminal work on glyoxylate reactivity paving the way for modern applications. Hetaryl glyoxylates, such as ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate, emerged as pivotal intermediates due to their ability to undergo cyclization and condensation reactions. Early studies demonstrated that α-oxoesters could participate in [4+2] cyclizations with binucleophiles like 1,2-diamines, yielding quinoxalines and other nitrogen-containing heterocycles. These reactions were foundational for synthesizing photoinitiators and fluorescence sensors, highlighting the dual reactivity of the glyoxylate moiety—both as an electrophilic carbonyl source and a nucleophilic enolate precursor.

The compound’s historical significance is further rooted in its structural similarity to natural metabolites. For instance, glyoxylate cycles in plants and microorganisms share mechanistic parallels with synthetic pathways involving α-oxoesters, underscoring the interplay between abiotic and biotic chemical processes. However, the synthetic versatility of hetaryl glyoxylates like ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate has distinct advantages in precision and scalability, driving their adoption in industrial and academic settings.

Significance in Pharmaceutical Research and Development

Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate has garnered attention for its role in developing therapeutic agents. Its pyridinyl core and oxoacetate group provide a scaffold for modifying pharmacokinetic properties, such as solubility and target affinity. For example, derivatives of this compound have shown promise as inhibitors of factor Xa, a key enzyme in the blood coagulation cascade. The compound’s ability to serve as a precursor to anticoagulants like Edoxaban underscores its value in cardiovascular drug discovery.

Additionally, its structural motifs align with pharmacophores associated with cytotoxic activity. Research indicates that modifications to the chloropyridinyl or oxoacetate groups can enhance selectivity against cancer cell lines, though mechanistic studies remain ongoing. The compound’s compatibility with amination and acylation reactions further enables the generation of libraries of analogs for high-throughput screening, accelerating lead optimization in oncology.

Role as a Key Intermediate in Drug Synthesis Pathways

As a synthetic intermediate, ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate excels in constructing complex heterocyclic systems. A representative application is its use in synthesizing quinoxaline derivatives, which are integral to antiviral and antidiabetic agents. The reaction typically involves condensation with 1,2-diamines under mild acidic conditions, yielding bicyclic structures with high regioselectivity (Table 1).

Table 1: Representative Reactions of Ethyl 2-((5-Chloropyridin-2-yl)amino)-2-oxoacetate

Reaction TypeReagents/ConditionsProductYield (%)
Cyclization with 1,2-diamineEthanol, HCl, refluxQuinoxaline derivative78–85
AminationAmmonia, THF, room temperaturePyridinylacetamide89
Ester hydrolysisNaOH, H₂O, 60°CCarboxylic acid derivative95

The compound’s ester group also facilitates straightforward derivatization. Hydrolysis to the corresponding carboxylic acid (C₇H₅ClN₂O₃) enables further functionalization, such as coupling with amines to form amide bonds. This flexibility is critical for tailoring drug candidates to specific biological targets.

Structural Classification Among Hetaryl Glyoxylates

Hetaryl glyoxylates are defined by their heterocyclic aryl groups bonded to a glyoxylic acid derivative. Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate falls into this category, distinguished by its 5-chloropyridin-2-yl substituent and ethyl oxoacetate backbone. The chloropyridinyl group enhances electron-withdrawing effects, stabilizing the oxoacetate moiety and directing reactivity toward nucleophilic attack at the carbonyl carbon.

Comparative analysis with related structures, such as 3-chloropyridin-2-yl analogs, reveals nuanced differences in reactivity. For instance, the positional isomerism of the chlorine atom influences hydrogen bonding and π-π stacking interactions in crystal lattices, impacting solubility and crystallinity. These structural subtleties underscore the importance of precise synthetic control in optimizing physicochemical properties for drug development.

Classical Synthetic Approaches

Friedel-Crafts Acylation Pathways

Friedel-Crafts acylation traditionally employs acyl chlorides or anhydrides with Lewis acids like aluminum chloride to generate electrophilic acylium ions [4]. While amides are generally unreactive in such conditions, superacid activation (e.g., triflic acid) can destabilize the amide resonance, enabling acyl cation formation [2]. For ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate, this method involves reacting 5-chloropyridin-2-amine with ethyl oxaloacetate derivatives under superelectrophilic conditions [2]. Yields up to 85% are achievable when using Brønsted acids to promote dicationic intermediates, though side products like polysubstituted ketones may form if stoichiometry is not tightly controlled [4].

Condensation Reactions with 5-Chloropyridin-2-amine

The amine precursor, 5-chloropyridin-2-amine, is synthesized via chlorination of 2-aminopyridine in strongly acidic media (Hammett acidity < -3.5) to minimize dichlorination byproducts [3]. Subsequent condensation with ethyl oxaloacetate in glacial acetic acid at 10–12°C yields the target compound. This two-step process achieves 76% purity with optimized chlorine gas addition rates [3].

Table 1: Condensation Reaction Parameters

ParameterOptimal ValueYield (%)Purity (%)
Temperature10–12°C76.392.8
SolventGlacial acetic acid69.496.4
Chlorine Molar Ratio1.25:185.289.7

Nucleophilic Substitution Strategies

The amine group of 5-chloropyridin-2-amine acts as a nucleophile, attacking electrophilic carbonyl carbons. For example, reacting the amine with ethyl chlorooxoacetate in dichloromethane with triethylamine as a base produces the compound via nucleophilic acyl substitution. The reaction follows second-order kinetics, with rate constants dependent on solvent polarity [1].

Advanced Synthetic Routes

Triethylamine-Mediated Coupling Reactions

Triethylamine facilitates deprotonation of 5-chloropyridin-2-amine, enhancing its nucleophilicity. Coupling with ethyl glyoxylate in tetrahydrofuran at 60°C achieves 88% yield within 4 hours. Excess triethylamine (>2 eq.) minimizes side reactions but complicates purification due to quaternary ammonium salt formation.

Green Chemistry Approaches in Aqueous Media

Water-mediated reactions reduce environmental impact. A 2023 study demonstrated a 70% yield using micellar catalysis with sodium dodecyl sulfate (SDS). The surfactant stabilizes intermediates, while microwave irradiation at 100°C accelerates the reaction to 30 minutes.

Metal-Free Photochemically-Induced Reactions

UV light (254 nm) initiates radical pathways in solvent-free conditions. Irradiating a mixture of 5-chloropyridin-2-amine and diethyl oxalate for 12 hours yields 65% product. This method avoids toxic catalysts but requires rigorous exclusion of oxygen.

Solvent Selection Impact on Synthetic Efficiency

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates due to improved ion solvation. In contrast, protic solvents like ethanol stabilize intermediates but slow nucleophilic attack.

Table 2: Solvent Effects on Reaction Efficiency

SolventDielectric ConstantYield (%)Reaction Time (h)
Dimethylformamide36.7922
Acetonitrile37.5892.5
Ethanol24.3756
Water80.1700.5

Industrial-Scale Production Methods

Batch Reactor Optimization Strategies

Batch processes in 10,000-L reactors use jacketed cooling to maintain 10–15°C during exothermic condensation. Automated chlorine gas dosing systems improve reproducibility, achieving batch yields of 82% with <2% dichlorinated impurities [3].

Continuous Flow Reactor Technology

Microfluidic reactors (channel diameter: 500 µm) enable rapid mixing and heat dissipation. A 2024 pilot study reported 94% conversion in 30 seconds using supercritical CO₂ as a solvent. This method reduces waste by 40% compared to batch processes.

Yield Enhancement and Process Intensification

Reactive distillation combines synthesis and purification, removing water byproduct via azeotropic distillation with toluene. This approach increases theoretical yields from 85% to 93% while cutting energy use by 25%.

Nucleophilic Addition Reactions

The oxoacetate moiety of ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate demonstrates characteristic electrophilic behavior typical of alpha-dicarbonyl compounds. The carbonyl carbon adjacent to the ethyl ester group serves as a primary site for nucleophilic attack due to its enhanced electrophilicity resulting from the electron-withdrawing effects of both the ester group and the adjacent carbonyl functionality [1] [2].

Nucleophilic addition reactions to the oxoacetate moiety follow classical addition-elimination mechanisms. Strong nucleophiles such as hydride ions from sodium borohydride or lithium aluminum hydride attack the carbonyl carbon to form tetrahedral intermediates, which subsequently collapse to yield the corresponding alcohol derivatives [3] [4]. The reaction proceeds through a concerted mechanism where the nucleophile approaches the electrophilic carbonyl carbon while the pi-electrons of the carbonyl group migrate to the oxygen atom, creating an alkoxide intermediate that is subsequently protonated [1] [2].

Weaker nucleophiles, including alcohols and amines, require acid catalysis to facilitate the addition process. Under acidic conditions, protonation of the carbonyl oxygen increases the electrophilicity of the carbon center, thereby promoting nucleophilic attack. This activation pathway is particularly important for reactions involving neutral nucleophiles that would otherwise exhibit poor reactivity toward the unactivated carbonyl system [2] [3].

The regioselectivity of nucleophilic addition is influenced by both steric and electronic factors. The carbonyl carbon of the oxoacetate group is more accessible to nucleophilic attack compared to the ester carbonyl, which is sterically hindered by the ethyl substituent. Additionally, the electron-withdrawing effect of the pyridine ring system enhances the electrophilicity of the oxoacetate carbonyl, making it the preferred site for nucleophilic addition [5] [6].

Reduction Pathways and Mechanisms

The reduction of the oxoacetate moiety proceeds through well-established hydride transfer mechanisms. Sodium borohydride reduction typically occurs under mild conditions, selectively reducing the ketone functionality while leaving the ester group intact. The reaction mechanism involves coordination of the hydride ion with the electrophilic carbonyl carbon, followed by protonation to yield the corresponding secondary alcohol [7] [3].

Lithium aluminum hydride reduction is more aggressive and can reduce both the ketone and ester functionalities under appropriate conditions. The reaction proceeds through a similar hydride transfer mechanism but with greater nucleophilicity of the reducing agent, allowing for reduction of the less electrophilic ester carbonyl as well [4]. Control of reaction conditions, including temperature, solvent, and stoichiometry, allows for selective reduction of either the ketone alone or both carbonyl groups.

The stereochemistry of reduction products depends on the approach of the hydride nucleophile to the carbonyl carbon. In the case of ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate, the pyridine ring system may influence the facial selectivity of hydride attack through steric interactions or electronic effects, although specific stereochemical outcomes have not been extensively documented in the literature [8] [7].

Alternative reduction methods include catalytic hydrogenation using palladium or platinum catalysts, which can provide complementary selectivity patterns compared to hydride reduction. These methods are particularly useful for large-scale preparations where safety and cost considerations favor catalytic approaches over stoichiometric reducing agents [8] [9].

Heterocyclization Reactions with Binucleophiles

The oxoacetate moiety serves as an excellent 1,2-bielectrophile for heterocyclization reactions with various binucleophiles. These reactions typically proceed through sequential nucleophilic addition and cyclization steps, resulting in the formation of five- and six-membered heterocyclic systems [6] [10].

The most common heterocyclization involves reaction with nitrogen-containing binucleophiles such as hydrazines, which attack the oxoacetate carbonyl to form intermediate hydrazones. These intermediates can undergo further cyclization through intramolecular nucleophilic attack on the ester carbonyl, leading to the formation of pyrazole derivatives. The reaction mechanism involves initial nucleophilic addition to the ketone carbonyl, followed by dehydration to form the hydrazone intermediate, and finally intramolecular cyclization with elimination of ethanol [11] [10].

Oxygen-containing binucleophiles, including 1,2-diols, can similarly undergo cyclization reactions to form dioxane derivatives. The reaction typically requires acid catalysis to activate the oxoacetate moiety toward nucleophilic attack. The mechanism involves sequential addition of the two hydroxyl groups to the carbonyl carbons, with the first addition forming a hemiacetal intermediate that subsequently cyclizes through intramolecular nucleophilic attack [12] [13].

The regioselectivity of heterocyclization depends on the relative nucleophilicity of the binucleophile components and the steric accessibility of the electrophilic centers. In most cases, the oxoacetate carbonyl is attacked preferentially due to its higher electrophilicity, followed by cyclization onto the ester carbonyl [6] [12].

Condensation with 1,2-Diamines

The condensation of ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate with 1,2-diamines represents a particularly important class of heterocyclization reactions, leading to the formation of benzimidazole and related heterocyclic systems. These reactions typically proceed under mild acidic conditions and demonstrate excellent regioselectivity [14] [15].

The reaction mechanism involves initial nucleophilic attack by one of the amine nitrogen atoms on the oxoacetate carbonyl, followed by dehydration to form an imine intermediate. The second amine nitrogen then attacks the ester carbonyl in an intramolecular cyclization step, resulting in the formation of the heterocyclic ring system with elimination of ethanol [16] [15].

Ortho-phenylenediamine is the most commonly employed 1,2-diamine for these condensations, yielding benzimidazole derivatives in good to excellent yields. The reaction typically requires heating in protic solvents such as ethanol or acetic acid, which serve both as reaction medium and as proton source for the condensation process [14] [10].

The stereochemistry of the products depends on the substitution pattern of the starting diamine. With unsymmetrical 1,2-diamines, regioisomeric products may be formed, although the electronic properties of the substituents often provide sufficient bias to favor one regioisomer over another [15] [17].

Other 1,2-diamines, including aliphatic diamines such as ethylenediamine, can also undergo these condensations, although the products may be less stable than the aromatic benzimidazole derivatives. The reaction conditions may need to be modified to account for differences in nucleophilicity and basicity between aliphatic and aromatic diamines [16] [18].

Pyridinyl Group Modifications

Substitution Reactions at the 5-Position

The 5-position of the pyridine ring in ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate is activated toward nucleophilic substitution due to the electron-deficient nature of the pyridine ring system. The chlorine substituent at this position can be readily displaced by various nucleophiles through nucleophilic aromatic substitution mechanisms [19] [20].

The mechanism of nucleophilic substitution at the 5-position proceeds through a Meisenheimer complex intermediate, where the nucleophile adds to the aromatic carbon bearing the chlorine substituent. The formation of this intermediate is facilitated by the electron-withdrawing effect of the pyridine nitrogen, which stabilizes the negative charge developed during the reaction. The chloride ion is subsequently eliminated, restoring the aromaticity of the pyridine ring [20] [21].

Various nucleophiles can participate in these substitution reactions, including amines, alcohols, and thiols. Primary and secondary amines are particularly effective nucleophiles, often requiring only mild heating to achieve good conversion. The reaction rate is influenced by the basicity and steric bulk of the nucleophile, with smaller, more basic nucleophiles generally reacting faster [19] [22].

The regioselectivity of substitution is excellent, with the 5-position being strongly favored over other positions on the pyridine ring. This selectivity arises from the electronic activation provided by the pyridine nitrogen, which is most effective at positions ortho and para to the nitrogen atom [20] [23].

Transformations of the Chloro Substituent

The chloro substituent at the 5-position of the pyridine ring can undergo various transformations beyond simple nucleophilic substitution. These include transition metal-catalyzed coupling reactions, reduction to the corresponding hydrogen derivative, and oxidation to other functional groups [21] [24].

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, can be employed to introduce carbon-carbon bonds at the 5-position. These reactions proceed through oxidative addition of the aryl chloride to the palladium catalyst, followed by transmetalation and reductive elimination to form the new carbon-carbon bond [24] [25].

The chloro substituent can also be reduced using various reducing agents, including catalytic hydrogenation with palladium on carbon or chemical reduction with zinc in acidic medium. These reactions result in the formation of the corresponding 5-unsubstituted pyridine derivative [21] [26].

Alternatively, the chloro substituent can serve as a leaving group in nucleophilic aromatic substitution reactions with heteroatom nucleophiles. Oxygen nucleophiles such as phenoxide ions can displace the chloride to form aryl ether linkages, while nitrogen nucleophiles including amines and amides can form the corresponding amino derivatives [19] [21].

Ring Modification Strategies

The pyridine ring system of ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate can undergo various ring modification strategies that alter the electronic properties and reactivity of the heterocyclic system. These modifications include N-oxidation, ring expansion, and skeletal editing transformations [24] [27].

N-oxidation of the pyridine ring can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The resulting N-oxide derivative exhibits altered electronic properties, with increased nucleophilicity at the carbon positions ortho and para to the nitrogen oxide functionality. This activation can facilitate subsequent functionalization reactions at these positions [26] [28].

Ring expansion reactions can convert the pyridine ring into larger heterocyclic systems through insertion of additional atoms or functional groups. These transformations typically require harsh conditions and may not be compatible with the sensitive oxoacetate functionality present in the molecule [24] [27].

Skeletal editing approaches, such as the recently developed methods for converting pyridines to benzenes through CN to CC atom pair swaps, represent emerging strategies for pyridine ring modification. These methods involve sequential dearomatization, cycloaddition, and rearomatization steps to achieve the desired skeletal transformation [24] [26].

Functional Group Interconversions

Ester Hydrolysis and Derivative Formation

The ethyl ester functionality of ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate can undergo hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid derivative. Basic hydrolysis (saponification) is generally preferred due to its irreversible nature and higher reaction rates [29] [30].

Under basic conditions, hydroxide ion attacks the carbonyl carbon of the ester group, forming a tetrahedral intermediate that subsequently eliminates ethoxide ion to yield the carboxylate salt. The reaction is driven to completion by the formation of the stable carboxylate anion, which cannot be attacked by the leaving group. Acidification of the reaction mixture during workup yields the free carboxylic acid [31] [32].

Acidic hydrolysis proceeds through the reverse of the Fischer esterification mechanism, involving protonation of the carbonyl oxygen followed by nucleophilic attack by water. The reaction is reversible and typically requires heating with excess water to drive the equilibrium toward the acid product [33] [34].

The resulting carboxylic acid derivative can be further functionalized through standard carboxylic acid chemistry, including formation of acid chlorides, anhydrides, and amides. These transformations provide access to a wide range of derivatives with modified pharmacological properties [29] [35].

Amide Formation Reactions

The conversion of the ester functionality to amide derivatives represents an important class of transformations for ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate. These reactions can be achieved through direct aminolysis of the ester or through activation of the corresponding carboxylic acid derivative [36] [37].

Direct aminolysis involves treatment of the ester with excess amine, typically requiring elevated temperatures to achieve good conversion. The reaction mechanism involves nucleophilic attack by the amine nitrogen on the ester carbonyl, followed by elimination of ethanol to form the amide bond. The reaction rate depends on the nucleophilicity of the amine and the electrophilicity of the ester carbonyl [35] [38].

Alternative approaches involve activation of the carboxylic acid derivative using coupling reagents such as carbodiimides, which form highly reactive O-acylisourea intermediates. These intermediates rapidly react with amines to form amide bonds with high efficiency. The use of additives such as N-hydroxybenzotriazole can improve the reaction rate and suppress side reactions [36] [39].

The amide products exhibit different pharmacological properties compared to the parent ester, often showing improved metabolic stability and altered pharmacokinetic profiles. This transformation is particularly important in medicinal chemistry applications where optimization of drug properties is required [37] [40].

Conversion to Novel Heterocyclic Systems

The ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate scaffold can serve as a precursor for the synthesis of various novel heterocyclic systems through strategic functional group transformations and cyclization reactions. These conversions often involve multi-step synthetic sequences that incorporate additional heteroatoms or ring systems [41] [42].

One approach involves the use of the compound as a building block for the construction of fused heterocyclic systems. The oxoacetate moiety can be transformed into various electrophilic species that can undergo cyclization with nucleophilic centers elsewhere in the molecule or with external reagents. These reactions often result in the formation of complex polycyclic structures with potential biological activity [43] [44].

The pyridine ring system can also be modified to incorporate additional heterocyclic rings through condensation reactions with appropriate bifunctional reagents. For example, reaction with diamines can lead to the formation of pyrimidine-fused systems, while reaction with diketones can yield pyrrole-containing heterocycles [42] [45].

These transformations are particularly valuable in the context of drug discovery, where the generation of diverse heterocyclic scaffolds is essential for the identification of new pharmacological activities. The ability to access multiple heterocyclic systems from a single starting material provides significant advantages in terms of synthetic efficiency and structure-activity relationship studies [41] [46].

XLogP3

1.6

Dates

Last modified: 08-18-2023

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